NRPSs-IN-1

描述

Structure

3D Structure

属性

分子式 |

C22H25N7O7S |

|---|---|

分子量 |

531.5 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-prop-2-ynoxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-phenylpropanoyl]sulfamate |

InChI |

InChI=1S/C22H25N7O7S/c1-2-8-34-18-17(30)15(36-22(18)29-12-27-16-19(24)25-11-26-20(16)29)10-35-37(32,33)28-21(31)14(23)9-13-6-4-3-5-7-13/h1,3-7,11-12,14-15,17-18,22,30H,8-10,23H2,(H,28,31)(H2,24,25,26)/t14-,15+,17+,18+,22+/m0/s1 |

InChI 键 |

OCQYMODKEFRCRG-ARTPSBNFSA-N |

手性 SMILES |

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)[C@H](CC4=CC=CC=C4)N)O |

规范 SMILES |

C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)C(CC4=CC=CC=C4)N)O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NRPSs-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes utilized by bacteria and fungi to produce a wide array of peptide natural products, many of which are critical virulence factors or have therapeutic applications. The adenylation (A) domain, responsible for substrate selection and activation, is a key target for the development of inhibitors to modulate the activity of these pathways. NRPSs-IN-1 is a potent, cell-penetrating inhibitor of the NRPS adenylation domain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and the downstream consequences of its activity.

Core Mechanism of Action: Inhibition of the Adenylation Domain

This compound, also identified as compound 7 in foundational studies, is a synthetic small molecule designed to overcome the poor cell permeability of earlier generations of A-domain inhibitors[1][2]. It functions as a competitive inhibitor of the adenylation domain of non-ribosomal peptide synthetases[1][2].

The A-domain's primary role is to select a specific amino acid and activate it through an ATP-dependent process, forming an aminoacyl-adenylate intermediate. This activated amino acid is then transferred to the adjacent thiolation (T) or peptidyl carrier protein (PCP) domain. This compound mimics the aminoacyl-adenylate intermediate, binding tightly to the active site of the A-domain and preventing the binding and activation of the natural substrate. This inhibition effectively halts the entire non-ribosomal peptide synthesis assembly line at its initiation and elongation steps.

The inhibitory potency of this compound has been quantitatively determined against the gramicidin (B1672133) S synthetase A (GrsA), a well-characterized NRPS A-domain. The dissociation constant (Kd) for this interaction is 16.6 nM, indicating a high-affinity binding between the inhibitor and the enzyme[1].

Quantitative Inhibitory Activity

The inhibitory activity of this compound and its analogs has been primarily characterized by determining their dissociation constants (Kd) against the adenylation domain of GrsA. This provides a quantitative measure of the inhibitor's binding affinity.

| Compound | R Group (at 2'-OH of Adenosine) | Kd for GrsA A-domain (nM) |

| This compound (7) | Cyanomethyl (CH2CN) | 16.6 |

| 4 | Methyl (CH3) | 22.8 |

| 5 | Ethyl (CH2CH3) | 37.6 |

| 6 | Propyl (CH2CH2CH3) | 64.9 |

| 8 | Carboxymethyl (CH2COOH) | >1000 |

| 9 | 2-Carboxyethyl (CH2CH2COOH) | >1000 |

| L-Phe-AMS | Hydroxyl (OH) | 22.7 |

Signaling Pathways and Downstream Effects

Direct inhibition of NRPS adenylation domains by this compound does not trigger a conventional intracellular signaling cascade. Instead, its mechanism of action leads to a direct reduction in the synthesis of specific non-ribosomal peptides. Many of these peptides are crucial for bacterial virulence, communication, and survival. Therefore, the "downstream effects" of this compound are the physiological consequences of the depletion of these bioactive peptides.

Inhibition of Virulence Factor Production

Many pathogenic bacteria utilize NRPSs to synthesize virulence factors such as siderophores for iron acquisition and peptide toxins. By inhibiting the A-domains of the NRPSs responsible for their synthesis, this compound can theoretically attenuate the virulence of these pathogens. For instance, the inhibition of pyoverdine synthesis, a siderophore from Pseudomonas aeruginosa, has been shown to reduce its pathogenic effects. While not directly demonstrated for this compound, this is a primary anticipated downstream consequence of its mechanism of action.

Caption: Logical pathway illustrating how this compound inhibits pathogen virulence.

Disruption of Biofilm Formation

Biofilm formation is a critical survival strategy for many bacteria and is often regulated by quorum sensing molecules, some of which are non-ribosomal peptides. Inhibition of the synthesis of these peptides can interfere with biofilm development. Studies have shown that targeting NRPS pathways can lead to a reduction in biofilm mass.

References

NRPSs-IN-1: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target specificity of NRPSs-IN-1, a potent inhibitor of Non-Ribosomal Peptide Synthetases (NRPSs). NRPSs are large, multi-domain enzymes found in bacteria and fungi that synthesize a wide array of biologically active peptides, including many antibiotics, immunosuppressants, and siderophores. The adenylation (A) domain of NRPSs is responsible for recognizing and activating the specific amino acid substrates for peptide assembly, making it a critical target for inhibitor development. This compound has been identified as a cell-penetrating inhibitor that specifically targets the A domain. This document summarizes the available quantitative data on its binding affinity, details relevant experimental protocols, and provides visualizations of its mechanism of action and experimental workflows. While current public data is limited to a single NRPS target, this guide also outlines the standard methodologies for comprehensive selectivity profiling.

Introduction to Non-Ribosomal Peptide Synthetases (NRPSs)

Non-Ribosomal Peptide Synthetases are modular mega-enzymes that produce a diverse range of peptide natural products with significant pharmaceutical applications.[1][2] Unlike ribosomal protein synthesis, NRPSs utilize a series of catalytic domains organized into modules. Each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. The core domains of a typical NRPS module are:

-

Adenylation (A) Domain: Selects and activates a specific amino acid substrate via an ATP-dependent process, forming an aminoacyl-adenylate intermediate.[3][4]

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a thioester linkage to its 4'-phosphopantetheine (B1211885) (Ppant) arm.[5][6]

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.[6]

The modular nature of NRPSs and the "thiotemplate" mechanism of peptide synthesis allow for the production of complex peptides incorporating non-proteinogenic amino acids, D-amino acids, and other modifications.[7][8]

This compound: Mechanism of Action

This compound is a synthetic, cell-penetrating small molecule inhibitor designed to target the adenylation (A) domain of NRPSs.[9] It acts as a competitive inhibitor, mimicking the aminoacyl-adenylate intermediate formed during the catalytic cycle. By binding to the active site of the A domain, this compound prevents the recognition and activation of the natural amino acid substrate, thereby halting the entire non-ribosomal peptide synthesis pathway.

Quantitative Data on Target Specificity

Currently, publicly available quantitative data on the target specificity of this compound is limited to its interaction with Gramicidin S Synthetase A (GrsA).

| Target Enzyme | Target Domain | Organism | Assay Type | Affinity (Kd) | Reference |

| Gramicidin S Synthetase A (GrsA) | Adenylation (A) Domain | Aneurinibacillus migulanus | Spectrophotometric Assay | 16.6 nM | [9] |

Note: A comprehensive selectivity profile of this compound against a broader panel of NRPS adenylation domains from different organisms and other enzyme classes (e.g., kinases, proteases) has not yet been published. Such data is crucial for assessing its potential for off-target effects and for its development as a specific research tool or therapeutic agent.

Experimental Protocols

This section details the experimental methodologies relevant to determining the target specificity of this compound.

Determination of Binding Affinity (Kd) using a Coupled Spectrophotometric Assay

This method was reportedly used to determine the apparent Ki (approximating Kd) of this compound for GrsA.

Principle: This continuous assay measures the production of pyrophosphate (PPi) during the amino acid adenylation reaction. The PPi is then converted to phosphate (B84403) (Pi) by inorganic pyrophosphatase. The Pi is subsequently used by purine (B94841) nucleoside phosphorylase (PNP) to convert a synthetic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MesG), into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine, which causes a spectrophotometric shift that can be monitored in real-time.

Materials:

-

Purified recombinant GrsA enzyme

-

This compound

-

ATP

-

L-Phenylalanine (the cognate amino acid for GrsA)

-

Inorganic pyrophosphatase

-

Purine nucleoside phosphorylase (PNP)

-

MesG

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM MgCl2, 1 mM TCEP, 0.0025% NP-40)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a reaction mixture containing all components except the enzyme and substrate in the assay buffer.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the reaction by adding the GrsA enzyme and L-Phenylalanine.

-

Monitor the change in absorbance at the appropriate wavelength for the MesG substrate in a kinetic mode.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Fit the concentration-response data to the Morrison equation to determine the apparent Ki value.

Competitive Activity-Based Protein Profiling (ABPP)

This method can be used to assess the ability of this compound to compete with a known activity-based probe for binding to the target enzyme in a complex proteome.

Principle: An activity-based probe (ABP) that covalently binds to the active site of the A domain is used to label the target enzyme. The ability of a non-covalent inhibitor like this compound to prevent this labeling is a measure of its binding to the target.

Materials:

-

Cell lysate containing the target NRPS (e.g., from Aneurinibacillus migulanus)

-

This compound

-

An A-domain specific activity-based probe (e.g., a clickable L-Phe-AMS analog)

-

Reporter tag (e.g., a fluorescent azide (B81097) for click chemistry)

-

SDS-PAGE reagents

-

In-gel fluorescence scanner

Procedure:

-

Pre-incubate the cell lysate with varying concentrations of this compound.

-

Add the activity-based probe to the lysate and incubate to allow for labeling.

-

Perform a click chemistry reaction to attach the fluorescent reporter tag to the probe-labeled enzyme.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzyme using an in-gel fluorescence scanner.

-

A decrease in fluorescence intensity of the band corresponding to the target NRPS indicates successful competition by this compound.

Future Directions: Comprehensive Selectivity Profiling

To fully characterize the target specificity of this compound, a broader screening against a panel of purified NRPS A domains and other enzyme classes is necessary.

Screening against a Panel of NRPS Adenylation Domains

A panel of A domains with different amino acid specificities from various bacterial and fungal species should be expressed and purified. The inhibitory activity of this compound against each of these A domains can be determined using the coupled spectrophotometric assay described in section 4.1 or a standard ATP-PPi exchange assay.

Kinome-Wide Selectivity Profiling

Given the structural similarities between the ATP-binding sites of NRPS A domains and protein kinases, it is crucial to assess the potential for off-target inhibition of kinases. A comprehensive kinome scan, where the binding of this compound is tested against a large panel of human kinases (e.g., using the KINOMEscan® platform), would provide valuable data on its kinase selectivity.

Conclusion

This compound is a potent and specific inhibitor of the Gramicidin S Synthetase A (GrsA) adenylation domain. Its cell-penetrating properties make it a valuable tool for studying non-ribosomal peptide synthesis in living cells. However, a comprehensive understanding of its target landscape is currently lacking. Future studies focusing on broad selectivity profiling against a diverse panel of NRPS A domains and other enzyme families, particularly protein kinases, are essential to fully validate its specificity and to enable its confident use as a chemical probe for investigating the roles of NRPSs in various biological processes.

References

- 1. lsi.umich.edu [lsi.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. Structure and Noncanonical Chemistry of Nonribosomal Peptide Biosynthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NRPSs - Schmeing lab [schmeing.lab.mcgill.ca]

- 5. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inherent flexibility of type I non-ribosomal peptide synthetase multienzymes drives their catalytic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural diversifying evolution of nonribosomal peptide synthetases in a defensive symbiont reveals nonmodular functional constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Cell Permeability of NRPSs-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of NRPSs-IN-1, a potent, cell-penetrating inhibitor of non-ribosomal peptide synthetases (NRPSs). This document consolidates available data, outlines detailed experimental protocols for assessing cell permeability and target engagement, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

Non-ribosomal peptide synthetases are large, modular enzymes found in bacteria and fungi that synthesize a wide array of bioactive peptides, including antibiotics, siderophores, and toxins.[1] These enzymes are crucial for the survival and virulence of many pathogenic microorganisms, making them attractive targets for the development of novel antimicrobial agents.[1][2]

The adenylation (A) domain of NRPSs is a critical component of each module, responsible for the selection and activation of specific amino acid substrates.[1][2] this compound (also referred to as Compound 7 in some literature) is a synthetic inhibitor designed to target the A-domain of NRPSs. It is a derivative of 5'-O-N-(aminoacyl)sulfamoyladenosine (AA-AMS), a known tight-binding inhibitor of A-domains. A key challenge in the development of AA-AMS-based inhibitors has been their typically high hydrophilicity, which limits their ability to cross bacterial cell membranes. This compound was developed with modifications to the 2'-OH group of the adenosine (B11128) scaffold, specifically the introduction of a cyanomethyl group, to enhance its cell permeability while maintaining high binding affinity to its target.

Quantitative Data on this compound

Direct quantitative measurements of the apparent permeability coefficient (Papp) for this compound are not extensively reported in the public domain. However, its ability to penetrate bacterial cells and engage its intracellular target has been demonstrated through functional assays. The following table summarizes the key quantitative and semi-quantitative data available for this compound and its parent compound.

| Parameter | Value | Organism/System | Method | Reference |

| Binding Affinity (Kd) | 16.6 nM | Gramicidin S synthetase A (GrsA) | In vitro binding assay | |

| Intracellular Target Engagement | Complete inhibition of endogenous GrsA labeling at 100 µM | Aneurinibacillus migulanus ATCC 9999 | Intracellular competitive Activity-Based Protein Profiling (ABPP) | |

| Intracellular Target Engagement | Efficient inhibition of endogenous GrsA labeling at 10 µM | Aneurinibacillus migulanus ATCC 9999 | Intracellular competitive Activity-Based Protein Profiling (ABPP) |

Mechanism of Action and Inhibition Pathway

This compound acts as a competitive inhibitor of the A-domain of NRPSs. It mimics the aminoacyl-adenylate intermediate formed during the catalytic cycle, thereby blocking the binding of the natural substrate and preventing its activation and subsequent transfer to the peptidyl carrier protein (PCP) or thiolation (T) domain. This inhibition effectively halts the non-ribosomal peptide synthesis assembly line.

Caption: Inhibition of the NRPS adenylation (A) domain by this compound.

Experimental Protocols

Assessing the cell permeability and intracellular target engagement of inhibitors like this compound requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Bacterial Cell Permeability Assessment Workflow

The following diagram outlines a general workflow for evaluating the bacterial cell permeability of a small molecule inhibitor.

Caption: Experimental workflow for assessing bacterial cell permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Passive Diffusion

This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, mimicking the phospholipid bilayer of a cell membrane.

Materials:

-

96-well donor and acceptor plates

-

Artificial membrane solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Analytical equipment (e.g., LC-MS/MS or UV-Vis plate reader)

Protocol:

-

Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

-

Prepare Donor Plate: Coat the membrane of each well in the 96-well donor plate with 5 µL of the artificial membrane solution.

-

Prepare Test Compound Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

-

Load Donor Plate: Add 200 µL of the test compound solution to each well of the coated donor plate.

-

Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

-

Quantification: Analyze the concentration of the test compound in both donor and acceptor wells using an appropriate analytical method.

-

Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [C]A / [C]D, initial)

Where:

-

VD = Volume of donor well

-

VA = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[C]A = Compound concentration in acceptor well

-

[C]D, initial = Initial compound concentration in donor well

-

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

This assay is specific for Gram-negative bacteria and measures the disruption of the outer membrane, which allows the hydrophobic fluorescent probe NPN to enter and exhibit increased fluorescence in the hydrophobic environment of the membrane.

Materials:

-

Gram-negative bacterial culture (e.g., Escherichia coli)

-

HEPES buffer (5 mM, pH 7.2)

-

NPN stock solution (500 µM in acetone)

-

Test compound

-

Fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)

Protocol:

-

Prepare Bacterial Suspension: Grow bacteria to mid-log phase, then harvest and wash the cells. Resuspend the cells in HEPES buffer to an OD600 of 0.5.

-

Assay Setup: In a 96-well black plate, add 100 µL of the bacterial suspension to each well.

-

Add Test Compound: Add the test compound at various concentrations. Include a positive control (e.g., polymyxin (B74138) B) and a negative control (buffer only).

-

Add NPN: Add NPN to a final concentration of 10 µM to all wells.

-

Measure Fluorescence: Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates outer membrane permeabilization.

Cellular Thermal Shift Assay (CETSA) for Intracellular Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

-

Bacterial cell culture expressing the target NRPS

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Test compound (this compound)

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target NRPS

Protocol:

-

Cell Treatment: Incubate the bacterial cells with this compound at various concentrations (and a vehicle control) for a sufficient time to allow for cell entry and target binding (e.g., 1 hour).

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by a suitable method (e.g., sonication or freeze-thaw cycles).

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of the target NRPS protein by SDS-PAGE and Western blotting.

-

Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound represents a significant advancement in the development of cell-permeable inhibitors for intracellular bacterial targets. While direct quantitative permeability data remains to be fully elucidated, functional assays conclusively demonstrate its ability to enter bacterial cells and inhibit its target, the NRPS A-domain. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the cell permeability and target engagement of this compound and other novel inhibitors, facilitating the development of the next generation of antimicrobial agents.

References

An In-Depth Technical Guide to NRPSs-IN-1 for the Study of NRPS Enzymology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of bioactive peptides, including antibiotics, siderophores, and immunosuppressants.[1][2] The modular nature of these enzymatic assembly lines, where each module is responsible for the incorporation of a specific amino acid, makes them a fascinating subject for enzymology and a prime target for therapeutic intervention. The adenylation (A) domain, which selects and activates the amino acid substrate, is a critical control point in the NRPS pathway. This guide provides a comprehensive overview of NRPSs-IN-1, a cell-penetrating inhibitor designed to target the A-domain of NRPSs, making it a valuable tool for studying NRPS enzymology and potentially for developing novel antimicrobial agents.

This compound (also referred to as inhibitor 7 in its developmental literature) is a derivative of 5'-O-N-(aminoacyl)sulfamoyladenosine (AA-AMS), a known bisubstrate inhibitor of NRPS A-domains.[3][4] A key challenge with earlier AA-AMS compounds has been their limited permeability into bacterial cells due to their hydrophilicity. This compound overcomes this by incorporating a cyanomethyl group at the 2'-OH position of the adenosine (B11128) scaffold, enhancing its ability to cross the bacterial cell membrane while maintaining high affinity for its target enzyme.[3] This guide will detail the quantitative data associated with this compound, the experimental protocols for its use, and its mechanism of action, providing researchers with the necessary information to effectively utilize this inhibitor in their studies.

Mechanism of Action

This compound acts as a competitive inhibitor of the adenylation (A) domain of nonribosomal peptide synthetases. The A-domain's natural function is to select a specific amino acid and, using ATP, catalyze the formation of an aminoacyl-adenylate intermediate. This activated amino acid is then transferred to the adjacent thiolation (T) or peptidyl carrier protein (PCP) domain.

This compound mimics the aminoacyl-adenylate intermediate. Its aminoacyl moiety (L-phenylalanine in the case of the studied compound) allows it to bind to the amino acid binding pocket of the A-domain, while the sulfamoyladenosine group occupies the ATP binding site. This bisubstrate nature results in a high-affinity interaction with the A-domain, effectively blocking the entry and activation of the natural amino acid substrate and thereby halting the entire NRPS assembly line. The modification at the 2'-OH position with a cyanomethyl group does not significantly impair this binding but enhances the molecule's lipophilicity, facilitating its passage through the bacterial cell wall and membrane.

Quantitative Data

The binding affinity of this compound for the adenylation domain of gramicidin (B1672133) S synthetase A (GrsA) has been quantitatively determined. The following table summarizes the dissociation constants (Kd) for this compound and related compounds, as reported by Ishikawa F, et al. (2024).

| Compound | 2'-OH Modification | Dissociation Constant (Kd) for GrsA (nM) |

| L-Phe-AMS (Parent Compound) | -OH | 1.8 |

| This compound (Inhibitor 7) | -OCH2CN | 16.6 |

| Inhibitor 4 | -OCH3 | 11.4 |

| Inhibitor 5 | -OCH2Ph | 21.0 |

| Inhibitor 8 | -O(CH2)4N3 | 29.4 |

Data sourced from Ishikawa F, et al. Beilstein J Org Chem. 2024;20:445-451.

Experimental Protocols

Synthesis of this compound (2'-O-cyanomethyl-L-Phe-AMS)

The synthesis of this compound is a multi-step process starting from adenosine. The following is a summary of the key steps based on the protocol by Ishikawa et al. (2024).

Step 1: Alkylation of Adenosine

-

To a solution of adenosine in DMF, add sodium hydride (NaH) and tetrabutylammonium (B224687) iodide (TBAI).

-

Add bromoacetonitrile (B46782) (BrCH2CN) and stir at room temperature.

-

Purify the resulting 2'-O-cyanomethyladenosine.

Step 2: Protection of 3',5'-Hydroxyl Groups

-

Protect the 3' and 5' hydroxyl groups of 2'-O-cyanomethyladenosine using a suitable protecting group, such as tert-butyldimethylsilyl (TBS).

Step 3: Deprotection of the 5'-Hydroxyl Group

-

Selectively deprotect the 5'-hydroxyl group using an appropriate method, such as treatment with trifluoroacetic acid (TFA) in aqueous THF.

Step 4: Sulfamoylation

-

React the free 5'-hydroxyl group with sulfamoyl chloride in the presence of NaH in DME to yield the 5'-O-sulfamoyladenosine derivative.

Step 5: Coupling with Boc-L-Phenylalanine

-

Couple the sulfamoyl group with N-hydroxysuccinimide-activated Boc-L-phenylalanine (Boc-L-Phe-OSu) in the presence of cesium carbonate (Cs2CO3) in DMF.

Step 6: Deprotection

-

Remove the Boc and any remaining protecting groups using 80% aqueous TFA to yield the final product, this compound.

Competitive ELISA for Kd Determination

This protocol is used to determine the binding affinity of this compound to its target A-domain.

Materials:

-

Streptavidin-coated 96-well plate

-

L-Phe-AMS-biotin probe

-

Recombinant His6-tagged GrsA

-

This compound (or other inhibitors)

-

Anti-His6-tag antibody conjugated to HRP

-

TMB substrate

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Immobilize the L-Phe-AMS-biotin probe onto the streptavidin-coated 96-well plate.

-

Wash the plate to remove unbound probe.

-

Block the wells with blocking buffer.

-

Prepare a series of dilutions of this compound.

-

In a separate plate, pre-incubate a fixed concentration of His6-tagged GrsA with the different concentrations of this compound.

-

Transfer the GrsA/inhibitor mixtures to the probe-coated plate and incubate.

-

Wash the plate to remove unbound GrsA.

-

Add the anti-His6-tag-HRP antibody and incubate.

-

Wash the plate to remove the unbound secondary antibody.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with an appropriate stop solution (e.g., 1 M H2SO4).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

The Kd is calculated by fitting the data to a competition binding curve.

Intracellular Competitive Activity-Based Protein Profiling (ABPP)

This protocol assesses the ability of this compound to inhibit the target NRPS within live bacterial cells.

Materials:

-

Culture of Aneurinibacillus migulanus ATCC 9999 (a gramicidin S producer)

-

This compound

-

L-Phe-AMS-BPyne (an activity-based probe for GrsA)

-

Click chemistry reagents (e.g., azide-functionalized reporter tag like TAMRA-azide, copper sulfate, TBTA, sodium ascorbate)

-

Lysis buffer

-

SDS-PAGE materials and fluorescence scanner

Procedure:

-

Culture A. migulanus to the desired growth phase.

-

Treat the bacterial culture with varying concentrations of this compound and incubate.

-

Add the L-Phe-AMS-BPyne probe to the culture and incubate. This probe will covalently label the active GrsA.

-

Harvest and lyse the bacterial cells.

-

Perform a click chemistry reaction on the cell lysate to attach a fluorescent reporter tag (e.g., TAMRA) to the BPyne-labeled GrsA.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled GrsA using a fluorescence scanner.

-

The reduction in fluorescence intensity in the presence of this compound indicates successful intracellular inhibition of GrsA. At a concentration of 10 µM, this compound has been shown to efficiently inhibit the labeling of GrsA.

Visualizations

Diagrams of Pathways and Workflows

Caption: General mechanism of a nonribosomal peptide synthetase (NRPS) elongation module.

Caption: Inhibition of the NRPS A-domain by this compound.

Caption: Workflow for intracellular competitive activity-based protein profiling (ABPP).

Impact on Bacterial Signaling Pathways

The inhibition of NRPSs can have significant downstream effects on bacterial signaling and virulence. Many NRPS products, such as siderophores, are crucial for bacterial survival and pathogenesis. Siderophores are iron-chelating molecules that are essential for iron acquisition in iron-limited environments, such as within a host organism.

The biosynthesis of siderophores is often interconnected with quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. Inhibition of NRPSs involved in siderophore production can, therefore, disrupt QS signaling. This can lead to a downregulation of various virulence factors, including biofilm formation and the production of toxins and other secreted effectors. For example, in Pseudomonas aeruginosa, the inhibition of siderophore production has been shown to occlude the QS system, leading to reduced pyocyanin (B1662382) production and impaired biofilm formation.

While this compound's primary target is GrsA, the enzyme for gramicidin S synthesis, the principle of disrupting NRPS function to affect bacterial signaling is broadly applicable. Gramicidin S itself has a multifaceted mechanism of action, including disrupting the bacterial membrane and delocalizing proteins involved in cell division and cell envelope synthesis. Inhibiting its production would prevent these downstream effects. The use of this compound and similar inhibitors can thus be a powerful strategy to not only study the enzymology of a specific NRPS but also to probe the complex regulatory networks that govern bacterial virulence and social behaviors.

Caption: Logical relationship between NRPS inhibition and bacterial virulence signaling.

Conclusion

This compound represents a significant advancement in the chemical tools available for studying nonribosomal peptide synthetases. Its enhanced cell permeability allows for the investigation of NRPS function in a more physiologically relevant context—within living bacterial cells. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively employ this compound. By enabling the specific inhibition of NRPS A-domains, this molecule not only facilitates a deeper understanding of NRPS enzymology but also opens up new avenues for exploring the intricate signaling networks that control bacterial virulence, offering potential new strategies for the development of novel anti-infective therapies.

References

- 1. Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 3. Quorum sensing and iron regulate a two-for-one siderophore gene cluster in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in Pseudomonas aeruginosa [frontiersin.org]

The Gatekeepers of Peptide Synthesis: A Technical Guide to A-Domain Function and Inhibition by NRPSs-IN-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of adenylation (A) domains within Non-Ribosomal Peptide Synthetases (NRPSs) and examines the inhibitory mechanism of NRPSs-IN-1, a potent and cell-penetrating inhibitor. This document provides a comprehensive overview of A-domain function, detailed experimental protocols for studying their inhibition, and quantitative data on the interaction between this compound and its derivatives with a model A-domain.

The Adenylation Domain: The Architect of Non-Ribosomal Peptides

Non-Ribosomal Peptide Synthetases are large, modular enzymes found in bacteria and fungi that synthesize a wide array of bioactive peptides, including many clinically significant antibiotics, immunosuppressants, and anticancer agents.[1][2] The modular nature of NRPSs allows for a combinatorial-like synthesis of complex peptides, with each module responsible for the incorporation of a specific amino acid monomer.[1]

At the heart of each NRPS module lies the adenylation (A) domain, a crucial gatekeeper that dictates the primary structure of the final peptide product.[3][4] The A-domain performs the first and most selective step in the NRPS assembly line: the recognition and activation of a specific cognate amino acid.[4] This process occurs in a two-step reaction:

-

Adenylation: The A-domain catalyzes the reaction between a specific amino acid and ATP, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi).[4]

-

Thiolation: The activated amino acid is then transferred to the phosphopantetheine (PPant) arm of the adjacent thiolation (T) or peptidyl carrier protein (PCP) domain, forming a covalent thioester bond.[4]

The substrate specificity of the A-domain is determined by a "specificity-conferring code" of approximately 10 amino acid residues lining the substrate-binding pocket. This code ensures the high fidelity of monomer incorporation into the growing peptide chain. The immense chemical diversity of non-ribosomal peptides is, in large part, a direct consequence of the vast array of A-domain specificities for both proteinogenic and non-proteinogenic amino acids.

This compound: A Potent Inhibitor of A-Domain Activity

Given the central role of A-domains in NRPS-mediated biosynthesis, they represent a prime target for the development of inhibitors to modulate the production of bioactive peptides. This compound (also known as Compound 7) is a novel, cell-penetrating inhibitor designed to target the A-domain.[3] It acts as a bisubstrate analog, mimicking the aminoacyl-adenylate intermediate, thereby competitively inhibiting the A-domain's catalytic activity.[3]

Quantitative Analysis of A-Domain Inhibition

The inhibitory potency of this compound and its derivatives has been quantified against the gramicidin (B1672133) S synthetase A (GrsA), a well-characterized NRPS A-domain. The dissociation constants (Kd) were determined using a competitive enzyme-linked immunosorbent assay (ELISA).[3]

| Compound | R Group | Kd (nM)[3] |

| This compound (7) | -CH₂CN | 16.6 |

| 1 | -H | 10.3 |

| 2 | -CH₂CH₂OH | 104 |

| 4 | -CH₃ | 46.5 |

| 5 | -CH₂CH₃ | 25.4 |

| 6 | -CH₂CH₂CH₃ | 20.4 |

| 8 | -CH₂CO₂CH₃ | 42.6 |

| 9 | -CH₂CONH₂ | 134 |

Experimental Protocols

Competitive ELISA for A-Domain Inhibitor Screening

This protocol details the methodology used to determine the dissociation constants (Kd) of this compound and its derivatives against the GrsA A-domain.[3]

Materials:

-

Recombinant His-tagged GrsA A-domain

-

L-Phe-AMS-biotin probe

-

Streptavidin-coated 96-well plates

-

Anti-His-tag antibody-HRP conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay buffer: 20 mM Tris (pH 8.0), 1 mM MgCl₂, 1 mM TCEP, and 0.0025% NP-40

-

Inhibitor compounds (this compound and its derivatives)

Procedure:

-

Immobilization of the Probe: Add L-Phe-AMS-biotin probe to streptavidin-coated 96-well plates and incubate to allow for binding. Wash the plates to remove unbound probe.

-

Blocking: Block the remaining binding sites on the wells with a suitable blocking agent (e.g., BSA in PBS).

-

Competition Reaction:

-

Prepare serial dilutions of the inhibitor compounds (this compound and its derivatives) in the assay buffer.

-

Add the His-tagged GrsA A-domain to the wells, followed by the addition of the inhibitor dilutions.

-

Incubate at room temperature to allow for competitive binding between the immobilized probe and the inhibitor for the A-domain's active site.

-

-

Washing: Wash the plates thoroughly to remove unbound A-domain and inhibitor.

-

Detection:

-

Add the anti-His-tag antibody-HRP conjugate to each well and incubate.

-

Wash the plates to remove unbound antibody-HRP conjugate.

-

Add TMB substrate to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of inhibitor bound to the A-domain.

-

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Determine the Kd values by fitting the data to a suitable binding isotherm.

Intracellular Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes the method used to assess the cell permeability and target engagement of this compound within live bacterial cells.[3]

Materials:

-

Bacterial strain expressing the target NRPS (e.g., Aneurinibacillus migulanus for GrsA)

-

This compound inhibitor

-

Activity-based probe (ABP) with a clickable tag (e.g., L-Phe-AMS-BPyne)

-

Fluorescent reporter with a complementary click chemistry handle (e.g., TAMRA-azide)

-

Lysis buffer

-

Click chemistry reagents (e.g., copper(I) catalyst, ligand)

-

SDS-PAGE reagents

-

In-gel fluorescence scanner

Procedure:

-

Cell Culture and Inhibitor Treatment:

-

Culture the bacterial cells to the desired growth phase.

-

Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control.

-

-

Probe Labeling: Add the activity-based probe (L-Phe-AMS-BPyne) to the cell cultures and incubate to allow for covalent labeling of the active A-domains.

-

Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

-

Click Chemistry:

-

To the cell lysates, add the fluorescent reporter (TAMRA-azide) and the click chemistry reagents.

-

Incubate to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which attaches the fluorescent tag to the probe-labeled proteins.

-

-

Protein Analysis:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled NRPS A-domain using an in-gel fluorescence scanner.

-

-

Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the target A-domain. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the control indicates successful cell penetration and target engagement by this compound.

Visualizing the Molecular Machinery

To better understand the complex processes of NRPS function and inhibition, the following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and workflows.

Conclusion

The adenylation domains of NRPSs are master regulators of non-ribosomal peptide biosynthesis, making them compelling targets for chemical biology and drug discovery. The development of potent and cell-permeable inhibitors like this compound provides powerful tools to probe NRPS function in living systems and offers a promising scaffold for the development of novel therapeutics. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers to further investigate the intricate world of non-ribosomal peptide synthesis and its inhibition.

References

NRPSs-IN-1 as a Probe for Non-Ribosomal Peptide Synthetase Activity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The World of Non-Ribosomal Peptide Synthetases (NRPSs)

Non-ribosomal peptide synthetases (NRPSs) are large, modular mega-enzymes found in bacteria and fungi that are responsible for the biosynthesis of a wide array of structurally diverse and biologically active peptides.[1][2] These non-ribosomal peptides (NRPs) include some of the most important drugs used in modern medicine, such as antibiotics (e.g., penicillin, vancomycin), immunosuppressants (e.g., cyclosporine), and anticancer agents (e.g., bleomycin).[3] Unlike ribosomal protein synthesis, NRPSs can incorporate non-proteinogenic amino acids, D-amino acids, fatty acids, and other building blocks, leading to immense chemical diversity.[1][2]

The modular nature of NRPSs is central to their function. Each module is responsible for the incorporation of a single building block into the growing peptide chain and is typically composed of three core domains: the adenylation (A) domain, the thiolation (T) or peptidyl carrier protein (PCP) domain, and the condensation (C) domain.[4][5] The A domain is the "gatekeeper" of the NRPS assembly line, as it is responsible for selecting and activating the specific amino acid substrate via an ATP-dependent mechanism.[4][5] This critical role makes the A domain an attractive target for the development of chemical probes and inhibitors to study and modulate NRPS activity.

This technical guide focuses on NRPSs-IN-1, a cell-penetrating chemical probe designed to target the adenylation domain of NRPSs, and its application in studying NRPS activity.

This compound: A Chemical Probe for the Adenylation Domain

This compound is a potent, cell-penetrating inhibitor of non-ribosomal peptide synthetases.[6] It is a derivative of 5'-O-N-(L-phenylalanyl)sulfamoyladenosine (L-Phe-AMS), a bisubstrate analog that mimics the aminoacyl-adenylate intermediate formed during the A domain-catalyzed reaction.

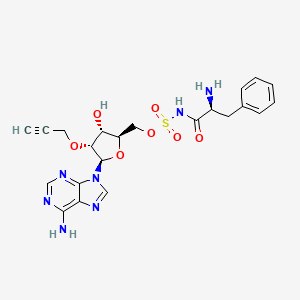

Chemical Structure:

Figure 1: Chemical structure of this compound.

Mechanism of Action:

This compound acts as a competitive inhibitor of the adenylation domain. It binds to the active site of the A domain, preventing the binding of the natural amino acid substrate and ATP, thereby halting the activation and incorporation of the amino acid into the growing peptide chain. The sulfamoyl group in this compound is a non-hydrolyzable mimic of the phosphate (B84403) group in the natural aminoacyl-adenylate intermediate, leading to tight binding to the A domain.

Figure 2: Mechanism of A domain inhibition by this compound.

Quantitative Data for this compound and Related Probes

The following table summarizes the available quantitative data for this compound and a related compound against the adenylation domain of Gramicidin (B1672133) S Synthetase A (GrsA).

| Compound | Target NRPS (A-Domain) | Assay Type | Quantitative Value | Reference |

| This compound (Compound 7) | Gramicidin S Synthetase A (GrsA) | Competitive ELISA | Kd = 16.6 nM | [6] |

| L-Phe-AMS-BPyne | Gramicidin S Synthetase A (GrsA) | In-cell Inhibition | Potent Inhibition at 10 µM | [6] |

Experimental Protocols

Competitive ELISA for Determining Inhibitor Binding Affinity

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the dissociation constant (Kd) of inhibitors for an NRPS adenylation domain.

Figure 3: Workflow for the competitive ELISA protocol.

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated NRPS probe (e.g., L-Phe-AMS-biotin)

-

Recombinant His-tagged NRPS adenylation domain

-

This compound or other test inhibitors

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 1 mM TCEP, 0.0025% NP-40)

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

Anti-His6 tag antibody

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

HRP substrate (e.g., o-phenylenediamine (B120857) dihydrochloride (B599025) - OPD)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Immobilization of Biotinylated Probe:

-

Add the biotinylated NRPS probe (e.g., L-Phe-AMS-biotin) to the wells of a streptavidin-coated 96-well plate.

-

Incubate for 1 hour at room temperature to allow for binding.

-

-

Washing:

-

Wash the plate three times with Wash Buffer to remove any unbound probe.

-

-

Competitive Binding:

-

Prepare serial dilutions of this compound or the test inhibitor in Assay Buffer.

-

Add the recombinant His-tagged A-domain to each well, followed immediately by the addition of the inhibitor dilutions. Include a control with no inhibitor.

-

Incubate for 1 hour at room temperature to allow for competitive binding.

-

-

Washing:

-

Wash the plate three times with Wash Buffer to remove unbound A-domain and inhibitor.

-

-

Primary Antibody Incubation:

-

Add the anti-His6 tag antibody diluted in Assay Buffer to each well.

-

Incubate for 1 hour at room temperature.

-

-

Washing:

-

Wash the plate three times with Wash Buffer.

-

-

Secondary Antibody Incubation:

-

Add the HRP-conjugated secondary antibody diluted in Assay Buffer to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Washing:

-

Wash the plate five times with Wash Buffer.

-

-

Detection:

-

Add the HRP substrate to each well and incubate until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 492 nm for OPD) using a plate reader.

-

-

Data Analysis:

-

Plot the absorbance values against the inhibitor concentration.

-

Fit the data to a suitable binding model to determine the IC₅₀ value.

-

Calculate the Kd value using the Cheng-Prusoff equation if the Kd of the biotinylated probe is known.

-

In-Cell NRPS Inhibition Assay

This protocol describes a method to assess the ability of this compound to inhibit NRPS activity within living bacterial cells.

Figure 4: Workflow for the in-cell NRPS inhibition assay.

Materials:

-

NRPS-producing bacterial strain (e.g., Aneurinibacillus migulanus for gramicidin S)

-

Appropriate bacterial growth medium

-

This compound

-

Activity-based probe with a clickable handle (e.g., L-Phe-AMS-BPyne)

-

Cell lysis buffer

-

Click chemistry reagents (e.g., rhodamine-azide, copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) (TCEP))

-

SDS-PAGE reagents and equipment

-

In-gel fluorescence scanner

Procedure:

-

Cell Culture:

-

Grow the NRPS-producing bacterial strain to the desired growth phase (e.g., mid-logarithmic phase).

-

-

Inhibitor Treatment:

-

Treat the bacterial cultures with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for a defined period to allow for cell penetration and target engagement.

-

-

Probe Labeling:

-

Add the clickable activity-based probe (e.g., L-Phe-AMS-BPyne) to the cultures.

-

Incubate for a further period to allow for labeling of active NRPS enzymes.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Lyse the cells using an appropriate method (e.g., sonication, enzymatic lysis) in a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Click Chemistry:

-

To the cell lysate, add the click chemistry reagents: rhodamine-azide, copper(II) sulfate, and TCEP.

-

Incubate for 1 hour at room temperature in the dark to conjugate the reporter tag to the probe-labeled proteins.

-

-

SDS-PAGE:

-

Separate the labeled proteins by SDS-PAGE.

-

-

Visualization and Analysis:

-

Visualize the labeled NRPS by in-gel fluorescence scanning.

-

Quantify the fluorescence intensity of the band corresponding to the target NRPS. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition of NRPS activity.

-

Generalized Activity-Based Protein Profiling (ABPP) Protocol for NRPSs

This protocol provides a general workflow for using a probe like this compound, or a derivative with a clickable handle, for activity-based protein profiling of NRPSs in a complex proteome.

Figure 5: Workflow for a generalized ABPP experiment for NRPSs.

Materials:

-

Biological sample (e.g., bacterial cell culture, tissue homogenate)

-

Lysis buffer

-

Clickable NRPS probe (e.g., an alkyne- or azide-modified version of this compound)

-

Click chemistry reagents (e.g., biotin-azide or biotin-alkyne, copper(II) sulfate, TCEP)

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer

-

Protease (e.g., trypsin)

-

LC-MS/MS equipment and reagents

Procedure:

-

Proteome Preparation:

-

Prepare a soluble proteome lysate from the biological sample of interest.

-

-

Proteome Labeling:

-

Incubate the proteome with the clickable NRPS probe for a defined time and at a specific concentration to allow for covalent labeling of active NRPS A domains.

-

-

Click Chemistry for Biotinylation:

-

Perform a click reaction to attach a biotin (B1667282) tag to the probe-labeled proteins.

-

-

Enrichment of Labeled Proteins:

-

Incubate the biotinylated proteome with streptavidin-agarose beads to enrich for the probe-labeled proteins.

-

-

Washing:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution or On-Bead Digestion:

-

Elute the bound proteins from the beads or perform an on-bead proteolytic digestion (e.g., with trypsin).

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the probe-labeled proteins by searching the MS/MS data against a protein sequence database.

-

Quantify the relative abundance of the identified NRPSs across different samples to profile their activity levels.

-

Understanding Quantitative Metrics of Inhibition

When evaluating the potency of an inhibitor like this compound, several quantitative metrics are commonly used. It is crucial to understand their definitions and interrelationships.

Figure 6: Relationship between Kd, IC50, and Ki.

-

Kd (Dissociation Constant): This is a measure of the binding affinity between an inhibitor and its target. It is the concentration of the inhibitor at which half of the target binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

-

IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific assay conditions. The IC₅₀ value is dependent on the experimental conditions, such as the substrate concentration.

-

Kᵢ (Inhibition Constant): This is an intrinsic measure of the binding affinity of a competitive inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex. Unlike the IC₅₀, the Kᵢ is an absolute value that is independent of the substrate concentration. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.

Conclusion

This compound is a valuable chemical probe for studying the activity of non-ribosomal peptide synthetases. Its cell-penetrating nature and high affinity for the adenylation domain make it a useful tool for both in vitro and in-cell studies. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound and related probes to investigate NRPS function, discover new NRPs, and develop novel therapeutics targeting these important biosynthetic pathways. As with any chemical probe, careful experimental design and data interpretation are essential for obtaining meaningful and reproducible results.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 5. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Inhibiting Gramicidin Synthesis using NRPSs-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133), a complex of linear pentadecapeptide antibiotics, is synthesized by the soil bacterium Bacillus brevis through a non-ribosomal peptide synthetase (NRPS) mechanism.[1] These large, modular enzyme complexes are responsible for the production of a wide array of bioactive peptides, making them attractive targets for the development of novel therapeutics.[2][3] NRPSs-IN-1 is a potent, cell-penetrating inhibitor of NRPSs, specifically targeting the adenylation (A) domain, which is crucial for the selection and activation of amino acid substrates.[3][4] This document provides detailed application notes and protocols for the use of this compound to inhibit the synthesis of gramicidin in laboratory settings.

This compound has been shown to inhibit gramicidin S synthetase A (GrsA) with a high affinity, demonstrating a dissociation constant (Kd) of 16.6 nM.[4] Its ability to penetrate bacterial cells makes it a valuable tool for studying the effects of NRPS inhibition in live cultures.[3][4] These protocols are designed to guide researchers in utilizing this compound effectively and quantifying its inhibitory effects on gramicidin production.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | Non-Ribosomal Peptide Synthetases (NRPSs) | [4] |

| Specific Target Enzyme | Gramicidin S Synthetase A (GrsA) | [4] |

| Mechanism of Action | Inhibition of the Adenylation (A) Domain | [3][5] |

| Binding Affinity (Kd for GrsA) | 16.6 nM | [4] |

| Cell Permeability | Cell-penetrating | [4] |

| Known Application | Potently inhibits the ABP L-Phe-AMS-BPyne marker GrsA at 10 µM | [4] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Gramicidin Synthesis in Bacillus brevis

This protocol details the procedure for treating Bacillus brevis cultures with this compound and assessing the subsequent inhibition of gramicidin production.

Materials:

-

Bacillus brevis (e.g., ATCC 8185 or other gramicidin-producing strain)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Sterile culture tubes or flasks

-

Incubator shaker

-

Centrifuge

-

Methanol (B129727) (for extraction)

-

HPLC system or equipment for agar (B569324) diffusion bioassay

Procedure:

-

Culture Preparation: Inoculate 5 mL of TSB with a single colony of Bacillus brevis. Incubate overnight at 37°C with shaking (200 rpm).

-

Experimental Setup:

-

Prepare a series of sterile culture tubes or flasks each containing 10 mL of fresh TSB.

-

Inoculate each tube with 100 µL of the overnight culture.

-

Prepare a dilution series of this compound in DMSO.

-

Add the desired final concentrations of this compound to the culture tubes. A suggested starting range is 1 µM to 50 µM.

-

Include a vehicle control tube containing an equivalent volume of DMSO.

-

Include a no-treatment control tube.

-

-

Incubation: Incubate the cultures at 37°C with shaking (200 rpm). Gramicidin production is typically initiated as the culture enters the stationary phase of growth.[6] Therefore, an incubation period of 24-48 hours is recommended.

-

Gramicidin Extraction:

-

After incubation, centrifuge the cultures at 5000 x g for 15 minutes to pellet the cells.

-

Carefully collect the supernatant.

-

To the supernatant, add an equal volume of methanol to precipitate proteins and extract gramicidin.

-

Incubate at 4°C for 30 minutes.

-

Centrifuge at 10,000 x g for 20 minutes to remove precipitated material.

-

Collect the methanol-containing supernatant for analysis.

-

-

Quantification of Gramicidin:

-

Method A: High-Performance Liquid Chromatography (HPLC): Analyze the extracted samples by reverse-phase HPLC. Use a C18 column and a gradient of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid). Monitor the absorbance at 280 nm, which corresponds to the tryptophan residues in gramicidin.[7] Compare the peak areas of gramicidin in the treated samples to the control samples to determine the percentage of inhibition.

-

Method B: Agar Diffusion Bioassay: This method uses a gramicidin-sensitive indicator organism, such as Kocuria rhizophila ATCC 9341 or Bacillus subtilis ATCC 6633.[8][9]

-

Prepare agar plates seeded with the indicator organism.

-

Apply a standardized volume of the extracted supernatant to sterile paper discs placed on the agar surface.

-

Incubate the plates at the optimal growth temperature for the indicator organism.

-

Measure the diameter of the zone of growth inhibition around each disc.

-

Create a standard curve using known concentrations of pure gramicidin to quantify the amount of gramicidin in the samples.

-

-

Table 2: Example of an Experimental Setup for this compound Inhibition Assay

| Tube | B. brevis Inoculum | This compound (Final Conc.) | DMSO (Vehicle) |

| 1 | 100 µL | 0 µM (No Treatment) | - |

| 2 | 100 µL | 0 µM (Vehicle Control) | 10 µL |

| 3 | 100 µL | 1 µM | 10 µL |

| 4 | 100 µL | 5 µM | 10 µL |

| 5 | 100 µL | 10 µM | 10 µL |

| 6 | 100 µL | 25 µM | 10 µL |

| 7 | 100 µL | 50 µM | 10 µL |

Protocol 2: Cell-Free Synthesis Inhibition Assay

This protocol allows for the direct assessment of this compound's inhibitory effect on the gramicidin synthetase enzyme complex in a cell-free system.

Materials:

-

Cell-free extract containing active gramicidin synthetase from Bacillus brevis.[10]

-

ATP, and the constituent amino acids of gramicidin (L-ornithine, L-proline, L-valine, L-leucine, D-phenylalanine)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Reaction buffer (e.g., Tris-HCl buffer with MgCl2)

-

Method for detecting gramicidin synthesis (e.g., incorporation of a radiolabeled amino acid followed by scintillation counting or HPLC analysis).

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, ATP, and the constituent amino acids (one of which may be radiolabeled).

-

Add the desired concentration of this compound or DMSO (vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiation of Reaction: Add the Bacillus brevis cell-free extract to initiate the synthesis reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Termination and Analysis:

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Analyze the reaction mixture for the presence of newly synthesized gramicidin using appropriate methods (e.g., scintillation counting for radiolabeled product or HPLC).

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Mandatory Visualizations

Caption: Mechanism of NRPS inhibition by this compound.

References

- 1. Gramicidin - Wikipedia [en.wikipedia.org]

- 2. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a chemical scaffold for inhibiting nonribosomal peptide synthetases in live bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Researchers Reveal Novel Catalytic Mechanism of Nonribosomal Peptide Synthetases----Chinese Academy of Sciences [english.cas.cn]

- 6. [Biosynthesis of the antibiotic gramicidin S by a Bacillus brevis culture associated with a change in growth kinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colloidal Dispersions of Gramicidin D in Water: Preparation, Characterization, and Differential Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. BIOSYNTHESIS OF GRAMICIDIN S BY A CELL-FREE SYSTEM OF BACILLUS BREVIS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Nature's Medicine Cabinet: Application of NRPSs-IN-1 in Natural Product Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nonribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes utilized by bacteria and fungi to produce a wide array of bioactive peptides, including many clinically important antibiotics, immunosuppressants, and anticancer agents. The modular nature of these enzymatic assembly lines makes them prime targets for bioengineering and drug discovery. The selective inhibition of NRPSs presents a powerful strategy for elucidating the function of uncharacterized biosynthetic gene clusters and for the discovery of novel natural products. NRPSs-IN-1 is a potent, cell-penetrating inhibitor of NRPS adenylation (A) domains, the gatekeepers of nonribosomal peptide synthesis that select and activate the specific amino acid building blocks. By targeting this crucial step, this compound and its analogs can be employed to modulate or shut down the production of specific nonribosomal peptides, providing a valuable chemical tool for natural product research.

These application notes provide an overview of the utility of this compound in natural product discovery and offer detailed protocols for its experimental application.

Application Notes

Probing Cryptic Biosynthetic Gene Clusters

The advent of genome sequencing has revealed a vast number of "cryptic" or "silent" biosynthetic gene clusters (BGCs) in microbial genomes, representing a large and untapped reservoir of novel natural products. Many of these BGCs contain NRPS genes of unknown function. The application of this compound to a microbial culture can lead to a decrease or complete cessation of the production of the corresponding nonribosomal peptide. By comparing the metabolic profiles of treated and untreated cultures using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), researchers can identify the specific metabolite(s) associated with the targeted NRPS pathway. This "chemical knockout" approach provides a rapid and efficient method for linking a specific BGC to its small molecule product, a critical step in the discovery of new bioactive compounds.

Elucidating NRPS Function and Substrate Specificity

This compound and its derivatives can be used as chemical probes to study the biochemistry and enzymology of NRPSs. By employing competitive activity-based protein profiling (ABPP), researchers can assess the inhibitor's binding affinity and selectivity for different NRPS A-domains. This technique can help to confirm the predicted substrate specificity of an A-domain within a newly identified NRPS and can provide insights into the enzyme's active site architecture. Understanding the substrate specificity is crucial for predicting the structure of the resulting natural product.

Modulating the Production of Known Natural Products

In an industrial setting, it is often desirable to modulate the production of a specific natural product. This compound can be used to titrate the activity of an NRPS, allowing for a controlled reduction in the yield of a particular metabolite. This can be useful for studying the dose-dependent effects of the natural product or for redirecting metabolic flux towards the production of other desired compounds.

Quantitative Data Summary

The following table summarizes the quantitative data for a close and well-characterized analog of this compound, referred to as Compound 7 in the primary literature[1].

| Parameter | Target Enzyme | Value | Method | Reference |

| Binding Affinity (Kd) | Gramicidin S Synthetase A (GrsA) | 16.6 ± 0.6 nM | Competitive Enzyme-Linked Immunosorbent Assay | [1] |

| In Vitro Inhibition | Recombinant GrsA | Complete inhibition of labeling with ABP at 100 µM | Competitive Activity-Based Protein Profiling (ABPP) | [1] |

| In Vivo Inhibition | Endogenous GrsA in Aneurinibacillus migulanus | Efficient inhibition of labeling with ABP at 10 µM | Intracellular Competitive ABPP | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Protocol 1: In Vivo Inhibition of NRPS Activity and Identification of Natural Products

This protocol describes a general method for treating a microbial culture with this compound to identify the corresponding natural product.

Materials:

-

Microorganism of interest (bacterial or fungal strain)

-

Appropriate liquid culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Sterile culture flasks or multi-well plates

-

Incubator shaker

-

Organic solvent for extraction (e.g., ethyl acetate, methanol)

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

-

HPLC-MS system

Procedure:

-

Culture Preparation: Inoculate the microorganism into the appropriate liquid medium. Grow the culture under optimal conditions (temperature, shaking speed) to the desired growth phase for secondary metabolite production (typically late exponential or stationary phase).

-

Inhibitor Treatment:

-

Prepare a working stock of this compound in DMSO.

-

To the experimental cultures, add this compound to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each microbial strain and target NRPS.

-

To the control cultures, add an equivalent volume of DMSO.

-

Continue to incubate the cultures under the same conditions for a period sufficient for natural product accumulation (e.g., 24-72 hours).

-

-

Metabolite Extraction:

-

Separate the biomass from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

-

Extract the cell pellet by sonication or homogenization in a suitable solvent (e.g., methanol).

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

-

-

HPLC-MS Analysis:

-

Reconstitute the dried extracts in a small volume of a suitable solvent (e.g., methanol).

-

Analyze the extracts by reverse-phase HPLC coupled to a high-resolution mass spectrometer.

-

Use a gradient elution method appropriate for separating small molecules.

-

-

Data Analysis:

-

Compare the chromatograms and mass spectra of the this compound-treated samples with the DMSO control samples.

-

Look for peaks that are significantly reduced or absent in the treated samples. These peaks correspond to the natural product(s) synthesized by the targeted NRPS.

-

Utilize metabolomics software for automated peak detection, alignment, and statistical analysis.

-

Characterize the structure of the identified compound(s) using tandem mass spectrometry (MS/MS) and comparison to databases.

-

Protocol 2: In Vitro Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a method to assess the inhibitory activity of this compound against a specific NRPS A-domain using a competitive ABPP assay with a suitable activity-based probe (ABP).

Materials:

-

Purified recombinant NRPS A-domain or cell lysate containing the target NRPS.

-

This compound

-

Activity-based probe (ABP) with a reporter tag (e.g., a fluorescent dye or biotin) that targets the A-domain of interest.

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 1 mM TCEP)

-

SDS-PAGE gels and reagents

-

Fluorescence gel scanner or Western blotting equipment (if using a biotinylated probe)

Procedure:

-

Protein Preparation:

-

Use a purified recombinant NRPS A-domain or prepare a cell lysate from the microorganism expressing the target NRPS.

-

Determine the total protein concentration of the lysate.

-

-

Competitive Inhibition:

-

In separate microcentrifuge tubes, pre-incubate the purified enzyme or cell lysate with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for 30 minutes at room temperature. Include a no-inhibitor control (DMSO only).

-

-

Probe Labeling:

-

Add the ABP to each reaction to a final concentration of 1 µM.

-

Incubate the reactions for another 30 minutes at room temperature.

-

-

SDS-PAGE Analysis:

-

Quench the reactions by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Visualization and Quantification:

-

If a fluorescent ABP was used, visualize the labeled proteins directly in the gel using a fluorescence scanner.

-

If a biotinylated ABP was used, transfer the proteins to a membrane and detect with streptavidin-HRP followed by chemiluminescence.

-

Quantify the band intensities to determine the extent of inhibition at each concentration of this compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

Application Notes and Protocols for Studying Bacterial Virulence Factors with NRPSs-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that bacteria and fungi use to produce a wide array of secondary metabolites, many of which are critical for virulence.[1][2] These nonribosomally synthesized peptides include siderophores for iron acquisition, toxins that damage host tissues, and molecules involved in cell-to-cell communication and biofilm formation.[3][4][5] The inhibition of NRPSs, therefore, presents a promising strategy for attenuating bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.

NRPSs-IN-1 is a cell-penetrating inhibitor of NRPSs, specifically targeting the adenylation (A) domain, which is responsible for selecting and activating the amino acid substrates for peptide synthesis. By inhibiting the A-domain, this compound can block the production of NRPS-dependent virulence factors. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on key virulence factors in bacteria, with a particular focus on Pseudomonas aeruginosa, a significant opportunistic human pathogen.

While specific quantitative data on the inhibitory effects of this compound on the virulence factors of P. aeruginosa are not yet available in published literature, the following protocols provide a framework for researchers to conduct these investigations.

Data Presentation

The following tables are templates for researchers to populate with their experimental data when investigating the effects of this compound on various P. aeruginosa virulence factors.

Table 1: Inhibition of Pyoverdine Production by this compound in P. aeruginosa

| This compound Concentration (µM) | Pyoverdine Fluorescence (Arbitrary Units) | % Inhibition | IC50 (µM) |

| 0 (Control) | 0 | ||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 |

Table 2: Inhibition of Elastase Activity by this compound in P. aeruginosa

| This compound Concentration (µM) | Elastase Activity (ΔA410/min) | % Inhibition | IC50 (µM) |

| 0 (Control) | 0 | ||

| 1 | |||